molecular formula C22H32N2O5 B13405443 N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI) CAS No. 87420-38-0

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)

Cat. No.: B13405443
CAS No.: 87420-38-0
M. Wt: 404.5 g/mol
InChI Key: NNTZCVNBFRUGPA-WDSOQIARSA-N
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Description

Enalapril Ethyl Ester, chemically known as N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline Ethyl Ester, is a prodrug of Enalaprilat. It is primarily used as an antihypertensive agent. Upon oral administration, it is hydrolyzed to its active form, Enalaprilat, which inhibits the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enalapril Ethyl Ester involves the reaction of the benzyl ester of L-alanyl-L-proline with the ethyl ester of 3-benzoylacrylic acid. This forms an intermediate product, which is then reduced using hydrogen and a Raney nickel catalyst to remove the protective benzyl group, yielding Enalapril Ethyl Ester .

Industrial Production Methods: Industrial production of Enalapril Ethyl Ester typically involves large-scale synthesis using the same reaction pathways as described above. The process is optimized to enhance yield and minimize by-product formation. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Enalapril Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Enalapril Ethyl Ester is a prodrug that, upon hydrolysis, converts to Enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone secretion. By inhibiting ACE, Enalaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced aldosterone secretion .

Comparison with Similar Compounds

Uniqueness: Enalapril Ethyl Ester is unique in its ester prodrug form, which allows for better oral bioavailability compared to its active form, Enalaprilat. This characteristic makes it more effective in clinical settings where oral administration is preferred .

Properties

CAS No.

87420-38-0

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C22H32N2O5/c1-4-28-21(26)18(14-13-17-10-7-6-8-11-17)23-16(3)20(25)24-15-9-12-19(24)22(27)29-5-2/h6-8,10-11,16,18-19,23H,4-5,9,12-15H2,1-3H3/t16-,18-,19-/m0/s1

InChI Key

NNTZCVNBFRUGPA-WDSOQIARSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCCN1C(=O)C(C)NC(CCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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